molecular formula C17H20N2O3 B11987674 N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide

Katalognummer: B11987674
Molekulargewicht: 300.35 g/mol
InChI-Schlüssel: POOHEKATRLOZHU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide typically involves the reaction of an allyl amine with a phthalimide derivative under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Allyl-6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)hexanamide is unique due to its specific allyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C17H20N2O3

Molekulargewicht

300.35 g/mol

IUPAC-Name

6-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylhexanamide

InChI

InChI=1S/C17H20N2O3/c1-2-11-18-15(20)10-4-3-7-12-19-16(21)13-8-5-6-9-14(13)17(19)22/h2,5-6,8-9H,1,3-4,7,10-12H2,(H,18,20)

InChI-Schlüssel

POOHEKATRLOZHU-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.